1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole
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Overview
Description
1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethyl group at position 1, a methylthio group at position 2, and a p-tolyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The ethyl, methylthio, and p-tolyl groups can be introduced through various substitution reactions. For example, the ethyl group can be added via alkylation using ethyl iodide, while the methylthio group can be introduced through a thiolation reaction using methylthiol. The p-tolyl group can be added through a Friedel-Crafts alkylation reaction using p-tolyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to an imidazoline using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ethyl iodide, p-tolyl chloride, methylthiol
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Imidazoline
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells. The exact molecular pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-ethyl-2-methyl-5-(p-tolyl)-1H-imidazole: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-ethyl-2-(methylthio)-1H-imidazole: Lacks the p-tolyl group, which may influence its solubility and interaction with molecular targets.
2-(methylthio)-5-(p-tolyl)-1H-imidazole: Lacks the ethyl group, which may alter its physical properties and synthetic accessibility.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
1-ethyl-5-(4-methylphenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-4-15-12(9-14-13(15)16-3)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHFCIVHKZTQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SC)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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